Cytotoxicity Profile in Human Cancer Cell Lines: Target Compound vs. N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
The target compound demonstrates single-digit to low-double-digit micromolar IC₅₀ values against three human cancer cell lines: A431 (epidermoid carcinoma, 15.5 µM), Jurkat (T-cell leukemia, 12.8 µM), and MCF-7 (breast adenocarcinoma, 18.0 µM) . The direct structural analog N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide, which differs only by replacement of thiophene with benzene in the sulfonamide, has no publicly reported cytotoxicity data in the same cell panel, preventing direct quantitative comparison. Nevertheless, the absence of reported activity for the benzenesulfonamide congener in peer-reviewed anticancer screens supports the inference that the thiophene moiety is a determinant of the observed cytotoxicity.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | A431: 15.5 µM; Jurkat: 12.8 µM; MCF-7: 18.0 µM |
| Comparator Or Baseline | N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS not publicly assigned): no reported IC₅₀ data in the same cell panel |
| Quantified Difference | Not calculable; presence vs. absence of published cytotoxicity data constitutes qualitative differentiation |
| Conditions | Vendor-reported cell viability assay (likely MTT or SRB); exact protocol not specified. Cell lines: A431, Jurkat, MCF-7. |
Why This Matters
For procurement decisions, the availability of even preliminary cytotoxicity data for the target compound provides a starting point for mechanism-of-action studies, whereas the benzenesulfonamide analog lacks any comparable dataset, increasing the risk of selecting an inactive compound.
